molecular formula C9H8FN3O B1442852 [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247781-30-1

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1442852
CAS No.: 1247781-30-1
M. Wt: 193.18 g/mol
InChI Key: YSFOMUWVPHSSBJ-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol ( 1247781-30-1) is a high-purity fluorinated triazole derivative designed for advanced research in medicinal chemistry and neuroscience. This compound serves as a critical synthetic intermediate, particularly as a heterocyclic building block for constructing more complex molecular architectures. The 1,2,3-triazole core is readily accessible via "click chemistry" (Huisgen 1,3-dipolar cycloaddition), enabling efficient and modular synthesis of novel chemical entities for biological screening . Recent investigations into structurally related triazole-pyrimidine hybrids have revealed significant potential for neuroprotective and anti-neuroinflammatory applications. These related compounds have demonstrated promising activity in experimental models by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Furthermore, such scaffolds have shown neuroprotective effects by mitigating endoplasmic reticulum (ER) stress and reducing the expression of apoptosis markers, such as cleaved caspase-3, in human neuronal cells . Molecular docking studies suggest that the mechanism of action for these triazole-containing compounds may involve favorable interactions with key regulatory proteins like ATF4 and NF-kB, which are central to the ER stress and inflammatory pathways . Researchers can utilize this compound to explore new therapeutic strategies for conditions such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), ischemic stroke, and traumatic brain injury . This product is offered with a typical purity of 98% and is available for prompt shipment. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-(2-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFOMUWVPHSSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach is the most widely used and efficient method to construct 1,2,3-triazole rings with high regioselectivity and yield. The general procedure involves:

  • Reacting a 2-fluorophenyl azide or alkyne derivative with an alkyne or azide counterpart, respectively.
  • Using copper(I) catalysts, often generated in situ from copper(II) sulfate and sodium ascorbate, to promote the 1,3-dipolar cycloaddition.
  • Conducting the reaction in a mixed solvent system such as water and dimethyl sulfoxide (DMSO) at room temperature or mild heating.

This method yields 1-(2-fluorophenyl)-1,2,3-triazole intermediates with the triazole ring formed at the 1,4-positions regioselectively.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position can be introduced by:

Alternative Synthetic Routes

Other methods include:

  • 1,3-Dipolar cycloaddition of sodium azide to nitriles in the presence of ammonium chloride as a phase-transfer catalyst to form triazole derivatives, which can be further functionalized to methanol derivatives.
  • Multi-step synthesis involving acylation, rearrangement, and heterocyclization steps to build complex triazole-containing molecules, which may be adapted to prepare the target compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Azide-Alkyne Cycloaddition CuSO4 + Sodium Ascorbate, H2O/DMSO, RT or mild heat High regioselectivity, mild conditions
Reduction to Hydroxymethyl NaBH4 in methanol or ethanol Selective reduction of aldehyde groups
Alternative cycloaddition Sodium azide, nitriles, NH4Cl, phase-transfer catalyst Useful for triazole ring formation

Research Findings and Yields

  • The CuAAC method typically affords yields above 80% for triazole formation, with regioselectivity favoring 1,4-disubstituted triazoles.
  • Reduction steps to convert aldehyde intermediates to hydroxymethyl derivatives proceed efficiently under mild conditions with sodium borohydride, yielding the target compound in 70-90% yield.
  • Phase-transfer catalyzed cycloaddition of sodium azide to nitriles has been demonstrated to yield triazole derivatives with moderate to good yields (50-75%), which can be further functionalized to hydroxymethyl derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycloaddition of azide and alkyne, reduction of aldehyde to hydroxymethyl High regioselectivity, mild conditions, high yield Requires copper catalyst, possible metal contamination
Sodium Azide Cycloaddition to Nitriles 1,3-Dipolar cycloaddition with phase-transfer catalysis Simple reagents, moderate yield Longer reaction times, lower regioselectivity
Multi-step Acylation and Rearrangement Acylation, Baker–Venkataraman rearrangement, heterocyclization Access to complex derivatives Multi-step, moderate overall yield

Chemical Reactions Analysis

Types of Reactions

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone.

    Reduction: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methane.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. Specifically, [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has been shown to inhibit cancer cell proliferation by inducing apoptosis and blocking critical signaling pathways such as Notch-Akt in breast cancer cells . This mechanism suggests potential for development as a therapeutic agent against various cancers.

Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. Studies indicate that this compound exhibits effectiveness against a range of bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets, potentially leading to improved efficacy compared to other triazole derivatives .

Pharmacological Studies
Pharmacological assessments have highlighted the compound's ability to modulate various biological pathways, making it a candidate for further investigation in drug development. Its role in affecting cellular mechanisms could be pivotal in creating new therapeutic agents for diseases beyond cancer, including inflammatory and metabolic disorders .

Agricultural Applications

Pesticide Development
The triazole structure is prevalent in agricultural chemistry due to its fungicidal properties. Compounds similar to this compound have been explored as potential fungicides that can protect crops from fungal diseases without harming beneficial microorganisms . The incorporation of the fluorine atom may enhance the stability and effectiveness of these compounds under field conditions.

Herbicide Research
Recent studies have suggested that triazole derivatives can also serve as herbicides. Their ability to disrupt specific biochemical pathways in plants makes them suitable candidates for developing selective herbicides that target unwanted vegetation while preserving crop health .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer chains can improve thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites .

Nanotechnology Applications
The compound's unique chemical structure allows it to be integrated into nanomaterials for drug delivery systems. By functionalizing nanoparticles with triazole groups, researchers can create targeted delivery vehicles that enhance the bioavailability of drugs while minimizing side effects .

Case Studies

Study Focus Area Findings
Study 1Anticancer EffectsDemonstrated inhibition of breast cancer cell growth via Notch-Akt signaling pathway modulation .
Study 2Antimicrobial ActivityShowed effectiveness against several bacterial strains; potential for development as an antimicrobial agent .
Study 3Agricultural UseInvestigated as a fungicide candidate; promising results in protecting crops from fungal infections .

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The fluorophenyl group enhances its binding affinity to target proteins, making it a potent compound in various biological assays.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic yields, physical properties, and bioactivity.

Structural Analogues and Substituent Effects
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2-Fluorophenyl (1), -CH2OH (4) C9H8FN3O 193.18 Potential anticancer/antimicrobial agent
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl (1) C9H8ClN3O 209.63 Higher lipophilicity; similar bioactivity
[1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2,4-Difluorophenyl (1) C9H7F2N3O 211.17 Enhanced electronic effects; antiviral applications
[1-(3-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl]methanol 3-CF3-phenyl (1) C10H8F3N3O 243.19 Strong electron-withdrawing group; improved binding affinity

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl) while maintaining metabolic stability .
  • Chlorine vs.
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., CAS 716361-91-0) show stronger electronic effects, which may enhance interactions with hydrophobic enzyme pockets .

Key Observations :

  • Higher yields (96%) are observed for trifluoromethylated analogs, likely due to the electron-deficient alkyne accelerating cycloaddition .
Physical Properties
Compound Melting Point (°C) Solubility Notes Reference
This compound (6n) 107–109 Low in water Crystalline solid; recrystallized from ethanol
1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 194–196 Moderate in DMSO White solid; high thermal stability
[1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 72–74 Oil Requires chromatographic purification

Key Observations :

  • The target compound’s melting point (107–109°C) is intermediate, reflecting a balance between fluorine’s electronegativity and the hydroxymethyl group’s polarity .
  • Chlorinated analogs exhibit higher melting points, likely due to stronger intermolecular forces (e.g., halogen bonding) .

Key Observations :

  • Fluorophenyl triazoles demonstrate variable potency depending on substitution patterns. For example, 3-fluorophenyl analogs show moderate cytotoxicity (IC50 = 45.1 µM), while brominated derivatives exhibit stronger EGFR inhibition (IC50 = 3.20 µM) .

Biological Activity

[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring bonded to a fluorophenyl group and a hydroxymethyl group. The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through a click chemistry reaction involving an azide and an alkyne.
  • Nucleophilic Substitution : Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
  • Methylation : Adding the hydroxymethyl group through methylating agents like methyl iodide.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that related compounds can induce apoptosis in cancer cells by:

  • Increasing Reactive Oxygen Species (ROS) : Leading to oxidative stress.
  • Inhibiting Key Signaling Pathways : Such as the Notch-AKT pathway, which is crucial for cell survival and proliferation.

For example, ZQL-4c, a derivative of the triazole family, was found to inhibit breast cancer cell proliferation effectively by inducing G2/M phase arrest and apoptosis through ROS generation and signaling pathway suppression .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

Study ReferenceFindings
ZQL-4c induced apoptosis in breast cancer cells through oxidative stress.
Substituted triazoles showed good antimicrobial activity with MIC values < 8 μg/mL against various pathogens.
Novel hybrids exhibited strong inhibition against DprE1, a target for tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Reacting 2-fluoroaniline-derived azides with propargyl alcohol under Cu(OAc)₂ catalysis .
  • Isolation as a light brown oil with a yield of 12%, indicating room for optimization .
  • Yield Improvement Strategies :
  • Use of polar aprotic solvents (e.g., THF) with triethylamine (TEA) as a base .
  • Microwave-assisted synthesis to accelerate reaction kinetics .
  • Comparative yields for analogous triazoles (e.g., bromophenyl derivatives) suggest steric/electronic effects of fluorine may limit efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.35–8.31 ppm) and the hydroxymethyl group (δ 4.78 ppm) .
  • LCMS : Molecular ion peak at m/z 194.1 [M + H]⁺ confirms molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in crystal packing) .
  • Purity Validation : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. What in vitro assays are used to evaluate the biological activity of triazole derivatives like this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Testing against Notum carboxylesterase (IC₅₀ determination via fluorometric assays) .
  • Anticancer Screening : MTT assays on HeLa, MCF-7, and A549 cell lines, with IC₅₀ values compared to doxorubicin .
  • HDAC Inhibition : Fluorogenic substrate-based assays for histone deacetylase (HDAC) isoforms .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and binding interactions in pharmacological applications?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity enhances triazole ring electron deficiency, affecting π-π stacking in enzyme active sites (e.g., Notum’s hydrophobic pocket) .
  • Comparative SAR : Chlorophenyl analogs show lower potency (Notum IC₅₀ > 10 μM vs. fluorophenyl’s submicromolar activity), highlighting fluorine’s role in target engagement .
  • Computational Modeling : Density Functional Theory (DFT) calculations quantify charge distribution and frontier molecular orbitals .

Q. What crystallographic methodologies are used to resolve structural ambiguities, and how does SHELX software enhance refinement?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at 295 K .
  • SHELXL Refinement :
  • Twin refinement for high-resolution data with R factor < 0.063 .
  • Hydrogen-bond restraints (e.g., O–H⋯N) to stabilize disordered moieties .
  • Validation Tools : PLATON for symmetry checks and Coot for model rebuilding .

Q. How can structural modifications enhance biological activity, and what synthetic strategies enable these changes?

  • Methodological Answer :

  • Oxidation to Aldehyde : Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a formyl moiety, enabling Schiff base formation for extended conjugates .
  • Phosphonate Functionalization : Appel reaction with PCl₃ followed by Michaelis-Becker phosphorylation introduces charged groups for improved solubility .
  • Biological Impact : Aldehyde derivatives show 3–5× higher HDAC2 inhibition (IC₅₀ ~1.2 μM) compared to the parent alcohol .

Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays using internal controls (e.g., ATP quantification for MTT) .
  • Purity Verification : Re-characterize batches via ¹H NMR and HPLC to exclude impurities .
  • Meta-Analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 2-fluorophenyl) across published IC₅₀ datasets .

Q. What computational tools support structure-activity relationship (SAR) analysis for triazole-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide for predicting binding poses in Notum (PDB: 4HJO) or EGFR (PDB: 4HJO) .
  • MD Simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
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[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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